

# Comparative Guide to HPLC Method Validation for Ceftriaxone Sodium Quantification

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Compound of Interest		
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This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of **ceftriaxone sodium salt**, a widely used third-generation cephalosporin antibiotic.[1][2][3] It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures. The guide also briefly discusses alternative methods and presents supporting experimental data from various studies.

#### I. Comparison of HPLC Method Parameters

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of ceftriaxone sodium in bulk drug and pharmaceutical dosage forms.[1][2][4] A comparison of the key chromatographic conditions from different studies is summarized in Table 1. The choice of stationary phase, mobile phase composition, and detection wavelength are critical parameters that influence the method's performance.

Table 1: Comparison of Chromatographic Conditions for Ceftriaxone Sodium Quantification



Parameter	Method 1	Method 2	Method 3	Method 4
Column	Waters XTerra RP-18 (250x4.6 mm, 5 μm)[4]	Xterra C18 (150x4.6 mm, 5 μm)[1][5]	Promosil C-18 (250 mm, 4.6 mm, 5μm)[2]	Phenomenex ODS column C18 (250 mm × 4.6 mm, 5.0 μ)[6]
Mobile Phase	Methanol:Water: Orthophosphoric acid (65:30:5 v/v) [4]	Disodium hydrogen phosphate buffer:Acetonitril e (65:35 v/v), pH 4.3[1][5]	Buffer:Methanol (90:10 v/v), pH 6.8[2]	Acetonitrile:Wate r with 0.01% triethylamine (70:30, v/v), pH 6.5[6]
Flow Rate	1.0 mL/min[4]	1.0 mL/min[1][5]	1.0 mL/min[2]	1.0 mL/min[6]
Detection (UV)	245 nm[4]	242 nm[1][5]	260 nm[2]	270 nm[6]
Retention Time	Not specified	~2.6 min[1][5]	~7.11 min[2]	~4.15 min[6]

## II. Performance Comparison of Validated HPLC Methods

The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters as per the International Council for Harmonisation (ICH) guidelines include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). [6][7] A summary of these parameters from various studies is presented in Table 2.

Table 2: Comparison of Validation Parameters for Ceftriaxone Sodium HPLC Methods



Parameter	Method 1	Method 2	Method 3	Method 4
Linearity Range (μg/mL)	0.2-20[4]	10.0-100.0[1][5]	1-50[2]	10-200[6]
Correlation Coefficient (r²)	0.9999[4]	0.999[1][5]	Not specified	0.991[6]
Accuracy (% Recovery)	99.88-99.97%[4]	Not specified	Not specified	Assay: 99.73 ± 0.61%[6]
Precision (% RSD)	Intra-day: 0.01- 0.08%, Inter-day: 0.05-0.19%[4]	Not specified	Not specified	Intra-day: 0.70- 0.94%, Inter-day: 0.55-0.95%[6]
LOD (μg/mL)	Not specified	Not specified	Not specified	0.22[6]
LOQ (μg/mL)	0.0215[4]	Not specified	Not specified	0.67[6]
Robustness	%RSD < 2% for deliberate variations[7]	Variations in flow rate, mobile phase composition, and pH showed negligible effects[2]	%RSD < 2% for changes in pH and flow rate[6]	Not specified

#### **III. Alternative Analytical Methods**

While HPLC is the most prevalent method for ceftriaxone sodium quantification, other techniques have also been employed.[3] These methods may offer advantages in terms of speed, cost, or specific applications.

UV Spectrophotometry: This is a simpler and more rapid method compared to HPLC.[8] It is
often used for routine quality control. A study demonstrated a UV spectrophotometric method
with a linearity range of 10–20 μg/mL and a maximum absorption peak at 241 nm.[8] The
method showed good accuracy and precision, with intra- and inter-day variability less than
2% RSD.[8]



- High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another chromatographic technique that can be used for the quantification of ceftriaxone sodium.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in human plasma, LC-MS/MS is the method of choice.[9] It offers lower detection limits compared to HPLC-UV methods.[9] A validated LC-MS/MS method for ceftriaxone in human plasma had a concentration range of 1.01-200 µg/ml.[9]
- Microbiological Assay: This method is based on the inhibitory effect of the antibiotic on the growth of a susceptible microorganism. While it provides a measure of the biological activity, it is generally less precise and more time-consuming than chromatographic methods.[3]

### IV. Experimental Protocols

This section provides a generalized experimental protocol for the HPLC method validation for ceftriaxone sodium quantification, based on common practices found in the literature.

- 1. Preparation of Standard Solutions:
- Stock Solution: Accurately weigh and dissolve a suitable amount of ceftriaxone sodium reference standard in the mobile phase or a suitable diluent to obtain a stock solution of a known concentration (e.g., 1000 μg/mL).[4]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for constructing a calibration curve (e.g., 10, 20, 30, 40, and 50 μg/ml).[7]
- 2. Chromatographic System and Conditions:
- The specific column, mobile phase, flow rate, and UV detection wavelength should be chosen based on the selected method (refer to Table 1).
- The system should be equilibrated with the mobile phase until a stable baseline is achieved.
- 3. Method Validation Procedure:

Caption: Workflow for HPLC method validation.



- Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often evaluated by comparing the chromatograms of the drug substance, placebo, and a mixture of the two.[7]
- Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations across the desired range and determining the correlation coefficient of the calibration curve.[4][6]
- Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo preparation and the recovery is calculated.
   [4][7]
- Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually assessed at two levels:
  - Repeatability (Intra-day precision): Analysis of replicate samples on the same day.[4]
  - Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.[4]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of
  analyte in a sample that can be detected but not necessarily quantitated as an exact value.
   The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined
  with suitable precision and accuracy.[6] These are often calculated based on the standard
  deviation of the response and the slope of the calibration curve.
- Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7] This can be assessed by intentionally



varying parameters such as the flow rate, mobile phase composition, and detection wavelength.[7]

System Suitability: System suitability testing is an integral part of many analytical
procedures. The tests are based on the concept that the equipment, electronics, analytical
operations, and samples to be analyzed constitute an integral system that can be evaluated
as such. Parameters such as theoretical plates, tailing factor, and retention time are
monitored.

#### V. Conclusion

A variety of robust and reliable HPLC methods are available for the quantification of ceftriaxone sodium. The choice of a specific method will depend on the intended application, available instrumentation, and desired performance characteristics. For routine quality control, a simple and rapid isocratic RP-HPLC method is often sufficient. For bioanalytical studies requiring higher sensitivity, an LC-MS/MS method is preferable. Proper method validation in accordance with ICH guidelines is crucial to ensure the generation of accurate and reliable data. The development of stability-indicating methods is also critical to ensure that the method can accurately measure the active pharmaceutical ingredient in the presence of its degradation products.[10][11]

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- To cite this document: BenchChem. [Comparative Guide to HPLC Method Validation for Ceftriaxone Sodium Quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604589#hplc-method-validation-for-ceftriaxone-sodium-salt-quantification]

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